molecular formula C10H7ClFNO2 B11876691 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one

3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one

Cat. No.: B11876691
M. Wt: 227.62 g/mol
InChI Key: JBORJVDQYJZXAN-UHFFFAOYSA-N
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Description

3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 3-chloro-6-methoxyaniline.

    Reaction Conditions: The reaction conditions may include the use of a suitable solvent (e.g., ethanol or acetonitrile), a base (e.g., potassium carbonate), and a catalyst (e.g., palladium on carbon).

    Reaction Steps: The key steps may involve nucleophilic substitution, cyclization, and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinolin-4(1H)-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4(1H)-one derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substituents.

Uniqueness

3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one is unique due to its specific combination of chloro, fluoro, and methoxy substituents. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

3-chloro-8-fluoro-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H7ClFNO2/c1-15-5-2-6-9(8(12)3-5)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

JBORJVDQYJZXAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)NC=C(C2=O)Cl

Origin of Product

United States

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